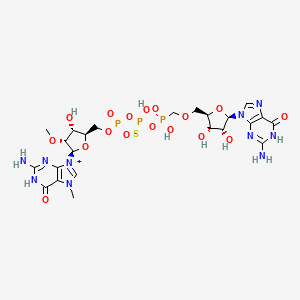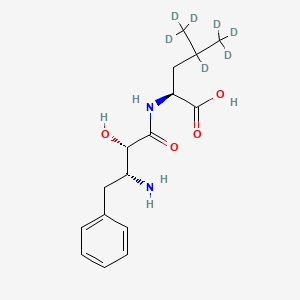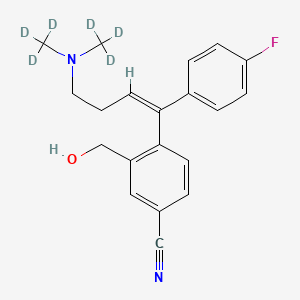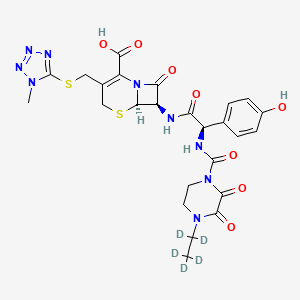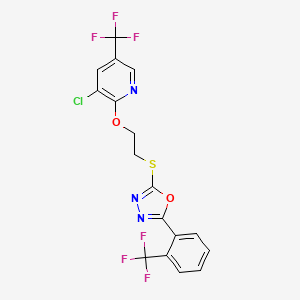
Antibacterial agent 66
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibacterial agent 66 is a compound known for its potent activity against various bacterial strains, including Xanthomonas oryzae pv. oryzae. This compound has garnered attention due to its effectiveness in inhibiting bacterial growth, making it a valuable asset in the fight against bacterial infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of antibacterial agent 66 involves the incorporation of silver nanoparticles into Polyamide 66 (PA66) nanofiber mats using an electrospinning technique . This method ensures the production of small-sized silver nanoparticles, which are then characterized using various techniques such as UV-visible spectrophotometry, Fourier-transform infrared spectroscopy, X-ray diffraction, and transmission electron microscopy .
Industrial Production Methods: In situ polymerization is another method used to produce this compound. This involves the integration of a nano-heterojunction material into PA66 via in situ polymerization methods . The resulting composites exhibit excellent antibacterial activity against Staphylococcus aureus and Escherichia coli .
Análisis De Reacciones Químicas
Types of Reactions: Antibacterial agent 66 undergoes various chemical reactions, including complexation reactions with metal ions. These reactions are confirmed by shifts in oxygen peaks in X-ray photoelectron spectroscopy spectra .
Common Reagents and Conditions: The synthesis of this compound involves the use of reducing agents such as Helichrysum arenarium extract, which acts as both a reducing and capping agent in the green synthesis of silver nanoparticles .
Major Products Formed: The major products formed from these reactions include PA66-based nanofiber mats with incorporated silver nanoparticles, which exhibit significant antibacterial performance .
Aplicaciones Científicas De Investigación
Antibacterial agent 66 has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of antibacterial polyamide composites, which have applications in various fields due to their strong mechanical properties and antibacterial activity.
Biology: The compound is evaluated for its antibacterial performance against various bacterial strains, making it a valuable tool in microbiological research.
Medicine: this compound is explored for its potential use in medical devices and materials that require antibacterial properties to prevent infections.
Industry: The compound is applied in wastewater treatment as a catalyst for the degradation of organic dyes, showcasing its environmental benefits.
Mecanismo De Acción
The mechanism of action of antibacterial agent 66 involves the interaction of silver nanoparticles with bacterial cell walls. The nanoparticles disrupt the cell wall synthesis and function, leading to bacterial cell death . Additionally, the compound interferes with the function of ATP synthases, reducing ATP production and ultimately inhibiting bacterial growth .
Comparación Con Compuestos Similares
Polyamide 66 (PA66): A prominent member of the polyamide materials group, known for its engineering plastic properties.
Silver Nanoparticles: Widely used for their antibacterial properties in various applications.
Beta Lactam Derivatives: The oldest class of antibiotics used to treat bacterial infections.
Uniqueness: Antibacterial agent 66 stands out due to its incorporation of silver nanoparticles into PA66 nanofiber mats, which enhances its antibacterial activity and mechanical properties. This unique combination makes it a versatile compound with applications in multiple fields, from medicine to environmental science .
Propiedades
Fórmula molecular |
C17H10ClF6N3O2S |
|---|---|
Peso molecular |
469.8 g/mol |
Nombre IUPAC |
2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethylsulfanyl]-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H10ClF6N3O2S/c18-12-7-9(16(19,20)21)8-25-14(12)28-5-6-30-15-27-26-13(29-15)10-3-1-2-4-11(10)17(22,23)24/h1-4,7-8H,5-6H2 |
Clave InChI |
WCJPBKRHSRURBE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NN=C(O2)SCCOC3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



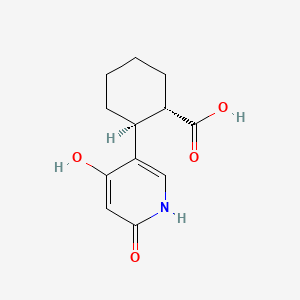
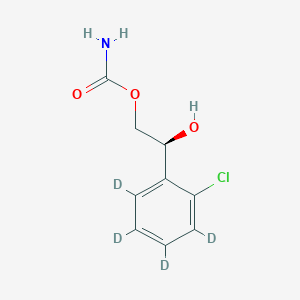
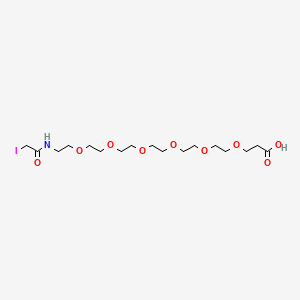
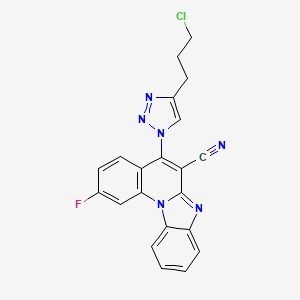

![N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N](/img/structure/B12419096.png)
![tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B12419100.png)

